molecular formula C5H5BFNO3 B2932060 5-Fluoro-2-hydroxypyridine-4-boronic acid CAS No. 1427305-76-7

5-Fluoro-2-hydroxypyridine-4-boronic acid

Cat. No. B2932060
CAS RN: 1427305-76-7
M. Wt: 156.91
InChI Key: CPPMCTLAQCKKEY-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxypyridine-4-boronic acid is a chemical compound with the molecular formula C5H5BFNO3. It is a subclass of organoborane compounds .


Synthesis Analysis

The synthesis of boronic acids, including this compound, often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Chemical Reactions Analysis

Boronic acids, including this compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They are also used in the Suzuki–Miyaura coupling reaction .

Scientific Research Applications

Boronic Acid-Diol Complexation

Boronic acids are pivotal in biomaterials for their binding capabilities with biologically relevant diols, such as saccharides and peptidoglycans, crucial for sensing, delivery, and materials chemistry. A study highlighted the importance of understanding the structure-reactivity relationships that dictate boronic acid's binding affinity to diols, providing insights into selecting organoboron compounds for specific applications (Brooks, Deng, & Sumerlin, 2018).

Assembly of Boron-Based Nanostructures

The condensation of boronic acids with dihydroxypyridines can yield complex boron-based macrocycles and dendrimers, showing high diastereoselectivity and potential for creating dendritic nanostructures with functionalized peripheries. This innovative synthetic strategy could pave the way for novel applications in nanotechnology and materials science (Christinat, Scopelliti, & Severin, 2007).

Fluorescence Quenching Studies

Investigations into the fluorescence quenching of boronic acid derivatives by aniline in alcohol environments have revealed intricate dynamics influenced by molecular conformations and intermolecular interactions. Such studies enhance our understanding of boronic acid derivatives' photophysical properties, which is valuable for designing fluorescence-based sensors and probes (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Hydrogen-Bonded Architectures with Boronic Acids

Research on the supramolecular assemblies involving boronic acids and bipyridines has demonstrated the crucial role of water molecules in optimizing such structures for potential use in molecular recognition and sensor applications. This work emphasizes the versatility of boronic acids in forming varied and complex hydrogen-bonded networks (Rodríguez-Cuamatzi et al., 2009).

Carbohydrate Binding and Sensing

Boronic acid-substituted Bodipy dyes have shown promising results in fluorescence anisotropy analysis for carbohydrate binding, indicating the potential of boronic acids in developing advanced sensors for saccharides and polyols. This research could lead to new avenues in analytical chemistry for macromolecule sizing and detection (Hoffmann, Jourdain, Grandjean, Titz, & Jung, 2022).

properties

IUPAC Name

(5-fluoro-2-oxo-1H-pyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2,10-11H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPMCTLAQCKKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=O)NC=C1F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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